molecular formula C19H22N6O2 B14087579 1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione

1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B14087579
M. Wt: 366.4 g/mol
InChI Key: SJOSRMDMLUGECQ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound with a unique structure that combines purine and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted purines and triazoles, which undergo a series of condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-8-(4-methylphenyl)purine-2,6-dione
  • 1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)triazole

Uniqueness

1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione is unique due to its combined purine and triazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

1,3-dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione

InChI

InChI=1S/C19H22N6O2/c1-11(2)10-24-14-16(22(4)19(27)23(5)17(14)26)25-15(20-21-18(24)25)13-8-6-12(3)7-9-13/h6-9,11H,10H2,1-5H3

InChI Key

SJOSRMDMLUGECQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC(C)C)C(=O)N(C(=O)N4C)C

Origin of Product

United States

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